molecular formula  C174H261N51O52S6 B1151371 BeKm-1

BeKm-1

Número de catálogo B1151371
Peso molecular: 4091.70 Da
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BeKm-1 toxin is a peptide toxin that has been isolated from the venom of the Central Asian scorpion Buthus eupeus. BeKm-1 toxin has been reported to be a highly selective inhibitor of the human ether-a-go-go ERG1 channel (hERG1). BeKm-1 inhibits hERG1 channels expressed in HEK-293 cells with an IC50 of 3.3 nM, but has no effect at 100 nM on human EAG, human SK1, rat SK2, human IK, human BK, KCNQ1/KCNE1, KCNQ2/KCNQ3, and KCNQ4 channels. It has also minimal effects on rat ELK1 channel. BeKm-1 inhibits the human ERG1 + KCNE1 combination transiently expressed in HEK-293 cells with an IC50 value in the range of 10 to 30 nM. BeKm-1 toxin preferentially blocks human ERG channel through the closed (resting) state, although some open channel blockade is also reported to occur.

Aplicaciones Científicas De Investigación

  • HERG Channel Specificity : BeKm-1 is unique among short scorpion toxins due to its selective action on ERG-type channels. The binding site of BeKm-1 on the HERG channel is distinct from traditional sites found in other short scorpion toxins, contributing to its specificity (Korolkova et al., 2002).

  • Mechanism of Action : BeKm-1 shares a structural scaffold with charybdotoxin but differs in its mechanism of suppressing currents through target potassium channels. It binds near the HERG pore, potentially allowing current conduction with altered kinetics (Zhang et al., 2003).

  • Peptide Inhibitor Characteristics : BeKm-1 is characterized by a signal peptide and amino acid composition that classifies it as a scorpion venom potassium channel blocker. Its recombinant forms have shown to partly inhibit M-type K+ currents and specifically block hERG1 potassium channels (Korolkova et al., 2001).

  • Impact on Cardiomyocytes : The interaction of BeKm-1 with cardiomyocytes derived from human-induced pluripotent stem cells (hiPS-CMs) affects their excitability and contractile properties. BeKm-1 induces early afterdepolarizations and reduces spontaneous action potentials, calcium transients, and contraction frequencies, which are critical features associated with arrhythmic risk in drug-induced long QT syndrome (LQTS) (De Waard et al., 2020).

  • Development of Fluorescent Analogues : Fluorescent derivatives of BeKm-1 have been developed for biochemical experiments, maintaining specificity towards the hERG channel. These analogues provide insights into designing toxin analogues with different chemical groups attached to BeKm-1 (Vasseur et al., 2019).

  • Optical Control of hERG Channel Activity : A photo-protected analog of BeKm-1 has been developed, allowing control of hERG channel activity with high temporal and spatial resolution using light. This innovation facilitates the study of hERG channels and their implications in arrhythmias (Montnach et al., 2020).

Propiedades

Fórmula molecular

 C174H261N51O52S6

Peso molecular

4091.70 Da

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.